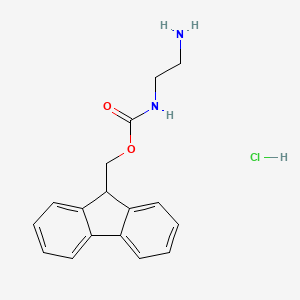

Mono-fmoc ethylene diamine hydrochloride

Description

Contextualization within Amine Protection Chemistry

In the broader context of amine protection chemistry, the 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely employed protecting group, especially in solid-phase peptide synthesis (SPPS). nih.gov The Fmoc group is known for its stability under acidic conditions and its facile removal with a mild base, typically a solution of piperidine (B6355638) in an organic solvent. nih.gov This characteristic is fundamental to the iterative nature of SPPS, where repeated cycles of deprotection and coupling are required to build a peptide chain. nih.govuci.edu Mono-Fmoc ethylenediamine (B42938) hydrochloride perfectly embodies this principle, providing a free amine for initial coupling reactions while the Fmoc-protected amine awaits a specific deprotection step for further elaboration. sigmaaldrich.com

Significance as a Versatile Synthetic Intermediate

The significance of Mono-Fmoc ethylenediamine hydrochloride lies in its role as a versatile synthetic intermediate, primarily functioning as a linker or spacer molecule. sigmaaldrich.com In this capacity, it can be used to introduce a defined-length, flexible spacer between two different molecular entities. This is particularly valuable in the construction of bioconjugates, where a linker can spatially separate a targeting moiety (like a peptide or antibody) from a payload (like a drug or a fluorescent probe), ensuring that each component can function optimally without steric hindrance. aatbio.com Its application extends to the synthesis of peptide nucleic acids (PNAs), where it can be incorporated into the backbone, and in the preparation of various other custom-synthesized molecules requiring a diaminoethane moiety. nih.govnih.govresearchgate.net

Interactive Data Table of Chemical and Physical Properties

| Property | Value |

| CAS Number | 166410-32-8 |

| Molecular Formula | C₁₇H₁₈N₂O₂ · HCl |

| Molecular Weight | 318.80 g/mol |

| Appearance | White to pale yellow solid/powder |

| Melting Point | Approximately 175 °C |

| Solubility | Soluble in water, ethanol, and methanol |

| Storage Temperature | 2-8°C |

Detailed Research Findings

Recent research has further solidified the importance of mono-protected diamines like Mono-Fmoc ethylenediamine hydrochloride in advanced synthetic applications. For instance, in the synthesis of complex molecular architectures, the sequential deprotection and functionalization of such intermediates are crucial.

A notable application is in the synthesis of peptide nucleic acid (PNA) backbones. nih.govnih.govresearchgate.net Research has detailed a multi-step synthetic route where ethylenediamine is first mono-protected with a Boc (tert-butyloxycarbonyl) group. This is followed by the introduction of the Fmoc group and subsequent removal of the Boc group under acidic conditions. nih.gov This process highlights the strategic use of orthogonal protecting groups to achieve selective functionalization of the ethylenediamine scaffold. Although this example uses an alternative initial protecting group, it underscores the fundamental principle of mono-protection that is central to the utility of Mono-Fmoc ethylenediamine hydrochloride.

The direct synthesis of Mono-Fmoc ethylenediamine can be challenging due to the difficulty in preventing the formation of the di-substituted product. nih.gov Therefore, indirect routes involving an initial, more selective mono-protection step are often favored in research settings to ensure a good yield of the desired mono-functionalized product. nih.gov The resulting mono-Fmoc protected diamine, in its hydrochloride salt form for improved handling and stability, is then ready for use as a building block in solid-phase or solution-phase synthesis.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-(2-aminoethyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2.ClH/c18-9-10-19-17(20)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16;/h1-8,16H,9-11,18H2,(H,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURYASDYOGIDRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10937196 | |

| Record name | (9H-Fluoren-9-yl)methyl hydrogen (2-aminoethyl)carbonimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166410-32-8, 391624-46-7 | |

| Record name | (9H-Fluoren-9-yl)methyl hydrogen (2-aminoethyl)carbonimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (9H-fluoren-9-yl)methyl N-(2-aminoethyl)carbamate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Considerations for Mono Fmoc Ethylenediamine Hydrochloride

Established Synthetic Pathways for Mono-Fmoc Functionalization

The preparation of mono-Fmoc ethylenediamine (B42938) hydrochloride is predominantly achieved through two strategic approaches: direct N-Fmoc protection of ethylenediamine and a more controlled multistep synthesis employing orthogonal protecting groups.

Direct N-Fmoc Protection Approaches of Ethylenediamine

The most direct route to mono-Fmoc ethylenediamine involves the reaction of ethylenediamine with an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). However, the comparable nucleophilicity of the two primary amines in ethylenediamine makes it challenging to prevent the formation of the di-protected byproduct, N,N'-bis(9-fluorenylmethoxycarbonyl)ethylenediamine.

A common strategy to favor mono-substitution is to use a large excess of ethylenediamine. This statistically increases the likelihood of the Fmoc reagent reacting with an unreacted diamine molecule. While effective in shifting the product distribution towards the desired mono-adduct, this approach necessitates a rigorous purification process to remove the substantial excess of the starting diamine and the di-Fmoc byproduct. The conversion of the product to its hydrochloride salt is often employed to facilitate purification, as the salt's solubility properties typically differ from those of the di-protected compound and the free diamine.

| Reactants | Reaction Conditions | Major Products | Key Challenges |

| Ethylenediamine, Fmoc-Cl | Near-equimolar ratios | Mixture of mono- and di-Fmoc-ethylenediamine | Poor selectivity, complex purification |

| Ethylenediamine (large excess), Fmoc-OSu | Slow addition of Fmoc-OSu | Mono-Fmoc-ethylenediamine, di-Fmoc-ethylenediamine, unreacted ethylenediamine | Removal of excess diamine, separation of byproducts |

This interactive table summarizes the outcomes and challenges associated with the direct N-Fmoc protection of ethylenediamine.

Multistep Synthetic Routes Utilizing Orthogonal Protection Strategies (e.g., Boc/Fmoc)

To overcome the selectivity issues inherent in the direct approach, a multistep strategy employing orthogonal protecting groups is the most reliable and frequently utilized method. This typically involves the use of the tert-butyloxycarbonyl (Boc) group, which is labile under acidic conditions, in concert with the base-labile Fmoc group.

This synthetic sequence unfolds in three distinct steps:

Mono-Boc Protection of Ethylenediamine : Ethylenediamine is first treated with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). As with direct Fmoc protection, a large excess of the diamine is used to promote the formation of N-Boc-ethylenediamine.

N'-Fmoc Protection : The remaining free primary amino group of N-Boc-ethylenediamine is then acylated with an Fmoc reagent, such as Fmoc-OSu, to yield the orthogonally protected intermediate, N-Boc-N'-Fmoc-ethylenediamine.

Selective Boc Deprotection : The final step involves the selective cleavage of the Boc group using a strong acid, commonly trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in a suitable solvent. This unmasks one of the amino groups, yielding the desired mono-Fmoc ethylenediamine as its stable hydrochloride or trifluoroacetate salt.

| Step | Reactants | Product | Typical Yield (%) |

| 1. Mono-Boc Protection | Ethylenediamine, (Boc)₂O | N-Boc-ethylenediamine | ~80 |

| 2. N'-Fmoc Protection | N-Boc-ethylenediamine, Fmoc-OSu | N-Boc-N'-Fmoc-ethylenediamine | 70-80 |

| 3. Boc Deprotection | N-Boc-N'-Fmoc-ethylenediamine, HCl | Mono-Fmoc ethylenediamine hydrochloride | Quantitative |

This interactive table details the stages and representative yields of the multistep synthesis of mono-Fmoc ethylenediamine hydrochloride via an orthogonal Boc/Fmoc strategy.

The success of this strategy hinges on the orthogonality of the Boc and Fmoc protecting groups, allowing for their sequential removal under distinct chemical conditions without interfering with one another.

Advanced and Green Chemistry Protocols for Synthesis

In line with the principles of green chemistry, efforts have been made to develop more sustainable and efficient synthetic methodologies. Ultrasonic and microwave irradiation have emerged as powerful tools to this end.

Ultrasonic-Assisted Synthesis Approaches

The application of ultrasonic irradiation has been demonstrated to enhance the rates of various chemical transformations, including the N-protection of amines. Sonochemistry can promote reactions through acoustic cavitation, leading to shorter reaction times, improved yields, and the ability to conduct reactions under milder conditions. Notably, a catalyst- and solvent-free ultrasonic-assisted method for the N-Fmoc protection of a range of amines has been developed, highlighting the potential of this technology for the synthesis of mono-Fmoc ethylenediamine. While specific literature on the ultrasonic synthesis of this particular compound is not extensive, the general benefits of this approach are likely to be applicable.

Microwave-Assisted Organic Synthesis (MAOS) Techniques

Microwave-assisted organic synthesis (MAOS) has revolutionized many areas of synthetic chemistry by enabling rapid and efficient reactions. By utilizing microwave energy, reaction times can often be reduced from hours to mere minutes, frequently resulting in cleaner reactions and higher product yields. MAOS has found widespread application in solid-phase peptide synthesis, a field that extensively utilizes Fmoc chemistry. The application of MAOS to the synthesis of mono-Fmoc ethylenediamine could offer significant advantages, including accelerated reaction rates and the potential for enhanced selectivity due to the unique heating profile of microwave irradiation.

Challenges and Optimization in Synthetic Procedures

The synthesis of mono-Fmoc ethylenediamine is not without its challenges, the most significant of which is achieving a high degree of selectivity for the mono-protected product.

Principal Challenges:

Di-substitution: The inherent symmetry and reactivity of ethylenediamine predispose it to di-acylation, leading to the formation of the undesired di-Fmoc byproduct.

Purification: The separation of the mono-Fmoc product from unreacted ethylenediamine, the di-Fmoc byproduct, and other impurities can be a formidable task. The conversion to the hydrochloride salt is a key strategy to facilitate purification, as the salt is typically a crystalline solid with distinct solubility properties.

Stability: The free base of mono-Fmoc ethylenediamine can exhibit limited stability. The hydrochloride salt form is significantly more stable and is therefore preferred for storage and subsequent use.

Strategies for Optimization:

Stoichiometric Control: Precise control of the reactant stoichiometry is paramount, particularly in direct protection methods. The use of a large excess of the diamine is a common tactic to favor mono-substitution.

Controlled Reagent Addition: The slow, dropwise addition of the Fmoc-reagent to a vigorously stirred solution of the diamine helps to maintain a low instantaneous concentration of the acylating agent, thereby minimizing di-substitution.

Orthogonal Protection: The multistep synthesis utilizing an orthogonal protecting group such as Boc remains the most robust and reliable method for achieving high selectivity.

Purification via Salt Formation: The formation of the hydrochloride salt is a critical step in the purification process, often enabling the isolation of the pure product through crystallization or precipitation.

Chromatography: When necessary, column chromatography provides a powerful method for the separation of the desired product from closely related impurities.

Through the careful selection of the synthetic route and the optimization of reaction and purification conditions, high-purity mono-Fmoc ethylenediamine hydrochloride can be efficiently prepared for its diverse applications in chemical synthesis.

Achieving Chemoselectivity in Diamine Functionalization

The synthesis of mono-Fmoc-ethylenediamine hydrochloride presents a significant challenge in achieving chemoselectivity. The presence of two primary amino groups of similar reactivity in ethylenediamine complicates direct monofunctionalization. The direct reaction of ethylenediamine with one equivalent of an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), typically results in a mixture of the desired mono-Fmoc product, the di-Fmoc protected diamine, and unreacted starting material. nih.gov

To overcome this lack of selectivity, a multi-step synthetic strategy is often employed. This approach involves the use of an orthogonal protecting group to temporarily block one of the amino groups, allowing for the selective introduction of the Fmoc group on the other. A common and effective method involves the initial mono-protection of ethylenediamine with a tert-butyloxycarbonyl (Boc) group. nih.govresearchgate.net

The synthesis proceeds as follows:

Mono-Boc Protection: Ethylenediamine is reacted with di-tert-butyl dicarbonate (Boc anhydride) under controlled conditions to yield N-Boc-ethylenediamine.

Fmoc Protection: The remaining free amino group of N-Boc-ethylenediamine is then reacted with an Fmoc reagent (e.g., Fmoc-OSu) to give the di-protected intermediate, N-Boc-N'-Fmoc-ethylenediamine. nih.gov

Selective Deprotection: The Boc group is subsequently removed under acidic conditions, which leaves the base-labile Fmoc group intact, yielding the desired mono-Fmoc-ethylenediamine. nih.govresearchgate.net This product is then typically converted to its hydrochloride salt for improved stability and handling. sigmaaldrich.com

An alternative approach to enhance chemoselectivity in aqueous media has been reported, demonstrating that the Fmoc protection of various amines can be achieved with high efficiency and chemoselectivity. rsc.orgresearchgate.net However, for symmetrical diamines like ethylenediamine, the orthogonal protection strategy remains a more reliable method to ensure the formation of the mono-protected product.

| Step | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | Ethylenediamine, Boc Anhydride, Tetrahydrofuran | N-Boc-ethylenediamine | 80 | nih.gov |

| 2 | N-Boc-ethylenediamine, Fmoc-OSu | N-Boc-N'-Fmoc-ethylenediamine | Not specified | nih.gov |

| 3 | N-Boc-N'-Fmoc-ethylenediamine, Acidic conditions (e.g., TFA) | Mono-Fmoc-ethylenediamine | Not specified | nih.govresearchgate.net |

Strategies for Prevention of Undesired Side Reactions and Byproduct Formation

The synthesis of mono-Fmoc-ethylenediamine hydrochloride is susceptible to several side reactions and byproduct formations that can impact the yield and purity of the final product. Careful control of reaction conditions and strategic choices of reagents are crucial to mitigate these issues.

A primary concern during the Fmoc protection step is the formation of the di-Fmoc protected ethylenediamine as a significant byproduct. As mentioned previously, this is largely circumvented by the use of a mono-Boc protected ethylenediamine as the starting material. nih.govresearchgate.net

During the deprotection of the Fmoc group, which is typically achieved using a secondary amine base like piperidine (B6355638), the cleavage process generates a reactive intermediate called dibenzofulvene. total-synthesis.comnih.gov This species can react with nucleophiles present in the reaction mixture. The base used for deprotection also acts as a scavenger for this byproduct, forming a stable adduct. nih.govaltabioscience.com However, incomplete scavenging can lead to the formation of dibenzofulvene-related impurities.

Another potential side reaction, particularly if the synthetic route involves alkylation of an ethylenediamine derivative, is intramolecular cyclization. For instance, attempts to alkylate a mono-protected ethylenediamine can lead to the formation of a cyclic piperazinone, which is a water-soluble byproduct and can be difficult to separate from the desired product. nih.gov The use of bulky esters in such alkylation steps has been suggested to suppress this undesired cyclization. nih.gov

Furthermore, common side reactions associated with Fmoc chemistry in the context of peptide synthesis, although not directly in the synthesis of the title compound, are worth noting as they highlight the reactivity of the Fmoc group and its cleavage byproducts. These include the formation of aspartimides when aspartic acid is present and piperidinyl-alanine adducts with cysteine residues. iris-biotech.denih.goviris-biotech.de While not directly applicable to the synthesis of mono-Fmoc-ethylenediamine, these examples underscore the importance of carefully considering the reaction environment and potential for side reactions when working with Fmoc-protected compounds.

Strategies to minimize byproduct formation include:

Use of Orthogonal Protection: Employing a Boc group to temporarily protect one amine function is the most effective strategy to prevent di-Fmoc substitution. nih.gov

Controlled Reagent Addition: Slow, controlled addition of the Fmoc-reagent to the mono-Boc protected ethylenediamine can help to minimize localized excesses of the reagent and reduce the likelihood of di-substitution.

Optimization of Deprotection Conditions: The choice of base and solvent for Fmoc deprotection can influence the efficiency of dibenzofulvene scavenging. nih.gov While piperidine in DMF is common, other bases and solvent systems can be explored to optimize purity. altabioscience.comresearchgate.net

Careful Work-up Procedures: Aqueous work-ups are often necessary to remove salts and other water-soluble impurities. google.com The pH of the aqueous phase may need to be carefully controlled to ensure the desired product is isolated in its correct form and to prevent unwanted side reactions.

| Side Reaction/Byproduct | Prevention Strategy | Reference |

| Di-Fmoc ethylenediamine | Use of mono-Boc protected ethylenediamine | nih.govresearchgate.net |

| Dibenzofulvene adducts | Use of secondary amine bases (e.g., piperidine) as scavengers during deprotection | total-synthesis.comnih.gov |

| Piperazinone formation | Use of bulky esters during alkylation steps | nih.gov |

Applications of Mono Fmoc Ethylenediamine Hydrochloride As a Building Block in Advanced Chemical Synthesis

Role in Peptide Synthesis

In the realm of peptide science, Mono-Fmoc ethylenediamine (B42938) hydrochloride is a key reagent for introducing a flexible linker or a point of ramification within a peptide sequence. Its integration is primarily accomplished through Solid-Phase Peptide Synthesis (SPPS), where its unique protective group strategy is leveraged to achieve specific synthetic outcomes.

Methodologies in Solid-Phase Peptide Synthesis (SPPS)

The primary methodology for incorporating Mono-Fmoc ethylenediamine hydrochloride into a peptide chain is Fmoc-based SPPS. nih.gov In this process, the free amine of the diamine is coupled to the C-terminal carboxyl group of the growing peptide chain, which is anchored to a solid support. Standard coupling reagents used in peptide synthesis, such as carbodiimides (e.g., DIC) or phosphonium/uronium salts (e.g., HBTU, HATU), are employed to facilitate this amide bond formation. nih.gov

Once incorporated, the Fmoc group on the ethylenediamine moiety remains intact while the N-terminal Fmoc group of the peptide chain is removed to allow for further elongation. This orthogonality of protection is a cornerstone of Fmoc SPPS, enabling the selective deprotection and reaction at different sites within the molecule. nih.gov The process involves the iterative removal of the temporary Nα-Fmoc protecting group with a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF), followed by the coupling of the next Fmoc-protected amino acid. nih.gov

N-Terminal Amine Functionalization and Strategic Linker Integration

The strategic value of Mono-Fmoc ethylenediamine hydrochloride lies in the introduction of a reactive primary amine side-chain. After the full peptide sequence has been assembled, the terminal Fmoc group of the ethylenediamine linker can be selectively removed. This unmasks a primary amine that serves as a handle for a variety of chemical modifications.

This N-terminal functionalization allows for the attachment of various molecules, including:

Fluorophores and Quenchers: For creating fluorescently labeled peptides used in diagnostics and molecular biology.

Biotin (B1667282): For affinity purification and detection applications.

Polyethylene Glycol (PEG) chains: To improve the pharmacokinetic properties of therapeutic peptides.

Cytotoxic drugs: To create peptide-drug conjugates for targeted cancer therapy.

The ethylenediamine moiety itself acts as a flexible spacer, separating the attached functional group from the main peptide backbone. This separation can be crucial for maintaining the biological activity of the peptide and ensuring that the attached molecule can function without steric hindrance.

Table 1: Applications of N-Terminal Functionalization via Mono-Fmoc Ethylenediamine Hydrochloride

| Functional Moiety Attached | Purpose of Modification | Resulting Peptide Construct |

| Fluorescent Dye | Molecular imaging and tracking | Fluorescently-labeled peptide |

| Biotin | Affinity-based assays and purification | Biotinylated peptide |

| Polyethylene Glycol (PEG) | Enhanced solubility and in vivo stability | PEGylated peptide |

| Small Molecule Drug | Targeted drug delivery | Peptide-drug conjugate |

Contributions to the Development of Complex Peptide Constructs

Beyond simple functionalization, the introduction of a free amine allows for the synthesis of more intricate peptide architectures. This is particularly valuable in the construction of:

Branched Peptides: The newly introduced amine can serve as an initiation point for the synthesis of a second, distinct peptide chain, leading to a branched or "dendrimeric" peptide structure. These constructs are often used to create synthetic vaccines or to present multiple copies of a binding epitope.

Cyclic Peptides: The amine can be used to form a cyclic structure by reacting with a C-terminal carboxyl group or a reactive side chain within the peptide sequence. Cyclization is a common strategy to improve the stability and biological activity of peptides.

Peptide Conjugates: The amine provides a specific site for conjugation to other biomolecules, such as proteins or carbohydrates, or to nanoparticles and surfaces.

Contributions to Oligonucleotide Synthesis

Mono-Fmoc ethylenediamine hydrochloride and its derivatives are instrumental in the synthesis of modified oligonucleotides, particularly in the construction of Peptide Nucleic Acids (PNAs) and in the functionalization of nucleic acid analogs.

Integration into Oligonucleotide Backbones for Functionalization

A significant application of this building block is in the synthesis of Peptide Nucleic Acids (PNAs). researchgate.netnih.govnih.gov PNAs are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a pseudopeptide chain. A key component of this backbone is N-(2-aminoethyl)glycine, for which Fmoc-protected derivatives are essential for synthesis. nih.gov The synthesis of the Fmoc-protected PNA backbone often involves a multi-step process starting from mono-protected ethylenediamine. nih.gov

The Fmoc-protected ethylenediamine derivative is incorporated into the growing PNA chain using solid-phase synthesis techniques analogous to peptide synthesis. nih.gov This allows for the precise, stepwise assembly of the PNA oligomer. The presence of the Fmoc group allows for the use of the well-established Fmoc/Boc orthogonal protection strategy during the synthesis of PNA monomers. rsc.org

Strategies for Functionalization of Nucleic Acid Analogs

The primary amine introduced by the ethylenediamine linker is a versatile handle for the post-synthetic functionalization of oligonucleotides and their analogs. nih.gov Once the oligonucleotide has been synthesized and purified, the free amine can be reacted with a variety of molecules to impart new functionalities.

Common strategies for functionalization include:

Attachment of Reporter Groups: Fluorescent dyes, quenchers, and biotin are commonly attached to the amine linker to create probes for use in applications such as real-time PCR, fluorescence in situ hybridization (FISH), and DNA sequencing. nih.govbiosyn.com

Conjugation to Peptides: The amine can be used to link the oligonucleotide to a peptide, creating a peptide-oligonucleotide conjugate. These hybrid molecules can have novel properties, such as enhanced cellular uptake or the ability to target specific tissues.

Immobilization on Surfaces: The amine can be used to covalently attach the oligonucleotide to a solid support, such as a microarray slide or a nanoparticle, for diagnostic or purification purposes.

Table 2: Functionalization Strategies for Nucleic Acid Analogs

| Functionalization Strategy | Attached Moiety | Application |

| Labeling with Reporter Groups | Fluorescent Dyes, Biotin | Diagnostics, DNA Sequencing |

| Peptide Conjugation | Bioactive Peptides | Targeted Delivery, Enhanced Cellular Uptake |

| Surface Immobilization | Solid Supports (e.g., microarrays) | High-throughput Screening, Diagnostics |

Utility in Peptide Nucleic Acid (PNA) Chemistry

Mono-Fmoc ethylenediamine hydrochloride is a pivotal reagent in the synthesis of Peptide Nucleic Acids (PNAs), which are synthetic analogs of DNA and RNA. Its unique structure, featuring a primary amine protected by a fluorenylmethoxycarbonyl (Fmoc) group and a free primary amine (as a hydrochloride salt), makes it an essential building block for constructing the PNA backbone.

The primary application of Mono-Fmoc ethylenediamine hydrochloride in PNA chemistry is as a precursor to the N-[2-(Fmoc)aminoethyl]glycine (Fmoc-AEG) backbone unit. nih.govresearchgate.net Direct monofunctionalization of ethylenediamine with Fmoc protecting groups is often inefficient. A more scalable and common synthetic route involves a protecting group swap. The synthesis typically starts with the mono-Boc protection of ethylenediamine, followed by alkylation. The Boc group is then removed and replaced with an Fmoc group to yield the desired Fmoc-protected backbone intermediate. nih.govnih.gov

This Fmoc-protected backbone is a key intermediate for the synthesis of PNA monomers, especially those with modified nucleobases that are not commercially available. nih.govresearchgate.net The synthesis of a complete Fmoc-PNA monomer involves coupling a nucleobase acetic acid to the secondary amine of the Fmoc-AEG backbone. nih.gov The availability of Mono-Fmoc ethylenediamine hydrochloride facilitates access to these crucial intermediates, thereby supporting the laboratory-scale synthesis of custom PNA monomers. nih.govresearchgate.net

| Stage | Description | Key Reagents |

|---|---|---|

| 1. Initial Protection | Protection of one amine group of ethylenediamine to allow for selective functionalization of the other. | Di-tert-butyl dicarbonate (B1257347) (Boc Anhydride) |

| 2. Alkylation | Introduction of the glycine (B1666218) component of the backbone. | Benzyl bromoacetate |

| 3. Protecting Group Swap | Replacement of the initial Boc protecting group with the base-labile Fmoc group required for solid-phase synthesis. | Trifluoroacetic acid (TFA) for Boc removal; Fmoc-OSu for Fmoc protection |

| 4. Monomer Completion | Attachment of the nucleobase to the backbone's secondary amine. | Nucleobase acetic acid |

The use of Mono-Fmoc ethylenediamine hydrochloride significantly expands the potential for structural diversity in PNA oligomers. By enabling the synthesis of custom monomers, researchers are not limited to the four canonical nucleobases. nih.gov This capability is crucial for developing PNAs with unique physicochemical properties, such as improved nuclease resistance, higher binding affinity, and enhanced mismatch selectivity compared to natural nucleic acids. nih.gov

The ability to incorporate modified nucleobases allows for the fine-tuning of PNA properties for various applications. These applications include the development of antisense therapies, gene diagnostics, and molecular probes. nih.gov The structural modifications facilitated by this building block are instrumental in exploring the full potential of PNA as a therapeutic and diagnostic tool.

Applications in Bioconjugate Chemistry

Mono-Fmoc ethylenediamine hydrochloride is widely used as a foundational building block in the field of bioconjugate chemistry. scbt.comaatbio.com Its bifunctional nature—a selectively removable Fmoc-protected amine at one end and a reactive primary amine at the other—makes it an ideal component for linking different molecular entities.

The compound serves as an effective precursor for introducing a primary amine into a target molecule. The free amine of Mono-Fmoc ethylenediamine hydrochloride can be reacted with a carboxylic acid on a biomolecule or a solid support using standard peptide coupling reagents like DCC, EDC, or HATU. researchgate.net Once incorporated, the Fmoc group can be cleanly removed under mild basic conditions (e.g., with piperidine in DMF), exposing a new primary amine. researchgate.netrsc.org This newly exposed amine is then available for further conjugation, such as attachment of labels, drugs, or other functional groups. This strategy is frequently employed in solid-phase synthesis to build complex, multi-component bioconjugates. frontiersin.org

In addition to providing a point of attachment, Mono-Fmoc ethylenediamine hydrochloride functions as a short, flexible spacer arm in bioconjugates. sigmaaldrich.comsigmaaldrich.com The ethylenediamine core separates the conjugated molecules, which can be critical for maintaining their individual biological activity and function by reducing steric hindrance.

The defined structure and length of the ethylenediamine unit make it a predictable and reliable component in the rational design of linkers. By incorporating this building block, chemists can precisely control the distance and flexibility between different domains of a bioconjugate, optimizing its performance in applications such as targeted drug delivery or diagnostic assays.

Broader Scope in General Organic Synthesis

Beyond its specialized roles in PNA and bioconjugate chemistry, Mono-Fmoc ethylenediamine hydrochloride is a versatile reagent in general organic synthesis. chembk.com It effectively serves as a mono-protected ethylenediamine equivalent, allowing for the selective introduction of an aminoethyl group.

Its utility as an aminating reagent is notable. chembk.com The free primary amine can participate in nucleophilic substitution or addition reactions, while the Fmoc-protected amine remains inert until deprotection is desired. This differential reactivity is exploited in the synthesis of a variety of organic molecules.

| Application Area | Synthetic Utility of Mono-Fmoc Ethylenediamine Hydrochloride |

|---|---|

| Amide Synthesis | Reacts with carboxylic acids or their derivatives to form amides containing a protected terminal amine. researchgate.net |

| Peptide Synthesis | Can be incorporated as a non-standard building block or linker within a peptide sequence. sigmaaldrich.com |

| Fluorescent Dyes | Used to introduce an aminoethyl spacer arm for linking fluorescent cores to other molecules. chembk.com |

| General Amino Compounds | Serves as a precursor for more complex amines and polyamines through sequential reaction at the free amine followed by deprotection and further functionalization. chembk.com |

Amination Reactions and Amide Bond Formation

The primary amine of Mono-Fmoc ethylenediamine hydrochloride serves as a versatile nucleophile in a wide array of amination and amide bond formation reactions. This functionality is fundamental to its application in peptide synthesis and the construction of more complex molecular architectures. The presence of the base-labile Fmoc protecting group on the second amine allows for orthogonal protection strategies, which are crucial in multi-step syntheses.

The free primary amine readily participates in coupling reactions with carboxylic acids to form stable amide bonds. This transformation is typically facilitated by a range of coupling reagents that activate the carboxylic acid, enabling efficient reaction with the amine. The choice of coupling reagent and reaction conditions can be tailored to the specific substrate and desired outcome. Following the amide bond formation, the Fmoc group can be selectively removed under mild basic conditions, commonly with piperidine in a solvent like dimethylformamide (DMF), to reveal a new primary amine for further functionalization. This iterative process is the cornerstone of solid-phase peptide synthesis (SPPS).

Table 1: Common Reagents and Conditions for Amide Bond Formation with Mono-Fmoc Ethylenediamine Hydrochloride

| Category | Examples | Purpose |

| Coupling Reagents | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (Dicyclohexylcarbodiimide), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) | Activation of the carboxylic acid to facilitate nucleophilic attack by the primary amine. |

| Bases | DIPEA (N,N-Diisopropylethylamine), Et3N (Triethylamine), 4-Methylmorpholine | To neutralize the hydrochloride salt and liberate the free primary amine for reaction. |

| Solvents | DMF (Dimethylformamide), DMSO (Dimethyl sulfoxide), DCM (Dichloromethane) | To dissolve reactants and facilitate the reaction. |

| Fmoc Deprotection | 20% Piperidine in DMF | Removal of the Fmoc protecting group to expose the secondary amine for further reactions. |

This table summarizes common reagents and conditions used in amide bond formation reactions involving Mono-Fmoc ethylenediamine hydrochloride, particularly in the context of peptide synthesis.

Precursor for Heterocyclic Compound Synthesis (e.g., Imidazolidines)

While the primary application of Mono-Fmoc ethylenediamine hydrochloride lies in peptide and polyamide synthesis, its 1,2-diamine structure makes it a potential precursor for the synthesis of certain heterocyclic compounds, such as imidazolidines. Imidazolidines are five-membered saturated heterocycles containing two nitrogen atoms at positions 1 and 3. They are traditionally synthesized through the condensation reaction of a 1,2-diamine with an aldehyde or ketone.

In this context, the free primary amine of Mono-Fmoc ethylenediamine hydrochloride can react with an aldehyde or ketone to form a Schiff base intermediate. Subsequent intramolecular cyclization involving the second (Fmoc-protected) nitrogen atom would, in principle, lead to the formation of an Fmoc-protected imidazolidine. The Fmoc group would offer a handle for further modifications or could be removed in a later step to yield the free imidazolidine. This synthetic route could be advantageous for creating asymmetrically substituted imidazolidines. However, it is important to note that the direct synthesis of Fmoc-ethylenediamine can be challenging, often requiring a multi-step process involving an alternative protecting group like Boc, which is later swapped for Fmoc. nih.gov

Development of Organic Fluorescent Dyes and Probes

The ethylenediamine moiety is a common structural component in many organic fluorescent dyes and probes, often acting as a linker or a part of the recognition unit. Mono-Fmoc ethylenediamine hydrochloride can serve as a valuable building block in the synthesis of such fluorescent molecules, providing a reactive primary amine for conjugation to a fluorophore or a recognition motif, while the Fmoc-protected amine allows for subsequent attachment to other molecules or solid supports.

For instance, the primary amine can be reacted with an activated fluorophore, such as an N-hydroxysuccinimide (NHS) ester of a dye, to form a stable amide linkage. The resulting Fmoc-protected fluorescent conjugate can then be deprotected to reveal a primary amine, which can be further functionalized. This strategy is particularly useful in the solid-phase synthesis of fluorescently labeled peptides and other biomolecules. The ethylenediamine spacer can influence the photophysical properties of the dye and provide flexibility, minimizing quenching effects and allowing for efficient energy transfer in FRET (Förster Resonance Energy Transfer) probes.

Synthesis of Polyamine and Polyamide Derivatives

Mono-Fmoc ethylenediamine hydrochloride is a crucial monomer in the synthesis of well-defined polyamines and polyamides. Its bifunctional nature allows for its incorporation into polymer chains in a controlled, stepwise manner, which is particularly amenable to solid-phase synthesis techniques. This approach enables the creation of sequence-defined polymers with precise control over their molecular weight, structure, and functionality.

In the synthesis of polyamides, Mono-Fmoc ethylenediamine hydrochloride can be used in a repetitive cycle of coupling and deprotection. The free primary amine is first coupled with a dicarboxylic acid or an activated diacid derivative. Following this, the Fmoc group is removed to expose a new primary amine at the growing end of the polymer chain, which is then ready for the next coupling step. This method has been successfully employed in the solid-phase synthesis of polyamidoamines. nih.govamazonaws.com

Table 2: Representative Scheme for Solid-Phase Polyamide Synthesis

| Step | Procedure | Purpose |

| 1. Resin Swelling | The solid support (e.g., Rink Amide MBHA resin) is swollen in a suitable solvent like DMF. | To prepare the resin for the subsequent chemical reactions. |

| 2. Fmoc Deprotection | The resin is treated with a solution of 20% piperidine in DMF. | To remove the Fmoc protecting group from the resin's linker, exposing a primary amine. |

| 3. Coupling | A solution of a dicarboxylic acid, a coupling reagent (e.g., HATU), and a base (e.g., DIPEA) is added to the resin. | To form an amide bond between the resin's amine and one of the carboxylic acid groups. |

| 4. Washing | The resin is washed extensively with DMF. | To remove excess reagents and byproducts. |

| 5. Coupling with Mono-Fmoc Ethylenediamine | A solution of Mono-Fmoc ethylenediamine hydrochloride, a coupling reagent, and a base is added to the resin. | To form an amide bond between the free carboxylic acid on the growing chain and the primary amine of the diamine. |

| 6. Fmoc Deprotection | The resin is again treated with 20% piperidine in DMF. | To remove the Fmoc group from the newly added diamine, exposing a primary amine for the next cycle. |

| 7. Repeat & Cleavage | Steps 3-6 are repeated to achieve the desired polymer length. The final polymer is cleaved from the resin. | To elongate the polyamide chain and then isolate the final product. |

This table outlines a general procedure for the solid-phase synthesis of a polyamide using Mono-Fmoc ethylenediamine hydrochloride as a key building block.

The ability to synthesize polyamides with defined sequences and lengths is of great interest for various applications, including drug delivery, gene therapy, and biomaterials engineering. The use of Fmoc-protected building blocks like Mono-Fmoc ethylenediamine hydrochloride is central to achieving this level of precision and control in polymer synthesis.

An in-depth examination of mono-Fmoc ethylenediamine hydrochloride reveals intricate details of its chemical behavior, largely governed by its two primary functional components: the fluorenylmethyloxycarbonyl (Fmoc) protecting group and the ethylenediamine backbone. This article explores the mechanistic and theoretical underpinnings of this compound, focusing on the principles of its protecting group chemistry, the reactivity of its diamine moiety, and the analytical methods used in its study.

Advanced Research Directions and Future Perspectives for Mono Fmoc Ethylenediamine Hydrochloride

Development of Novel Derivatives and Analogs with Enhanced Functionality

The primary utility of Mono-Fmoc ethylenediamine (B42938) hydrochloride lies in its role as a precursor for novel derivatives and analogs. Its structure is amenable to modification, allowing researchers to introduce new functional groups that can enhance binding affinity, improve solubility, or enable specific targeting capabilities.

A significant area of development is in the synthesis of Peptide Nucleic Acid (PNA) monomers. nih.gov In this context, the free amine of the Mono-Fmoc ethylenediamine is first alkylated, and then a nucleobase is attached. This process creates a custom PNA backbone, a key component for applications in antisense therapy and gene diagnostics. nih.govresearchgate.net The Fmoc group's stability under acidic conditions is crucial, as it allows for the selective removal of other protecting groups, such as Boc (tert-butyloxycarbonyl), during the synthesis of these complex analogs. nih.govscielo.br

Researchers have developed scalable and cost-effective routes to synthesize these PNA backbones, which are critical for producing nucleobase-modified PNA monomers that are not commercially available. nih.gov This improved access facilitates broader investigation into the chemical properties and applications of these novel PNA structures. nih.gov

Table 1: Functional Derivatives from Mono-Fmoc Ethylenediamine Hydrochloride

| Derivative Class | Synthetic Strategy | Enhanced Functionality | Key Application |

|---|---|---|---|

| PNA Monomers | Alkylation of the free amine followed by coupling with nucleobase acetic acids. nih.gov | High binding affinity and selectivity for DNA/RNA; resistance to nucleases. nih.gov | Gene diagnostics, antisense therapy. nih.gov |

| Bioconjugates | Coupling of molecules (e.g., peptides, oligonucleotides) to the free amine. aatbio.com | Enables specific targeting or labeling of biomolecules. | Drug delivery, molecular probes. |

| Spacers/Linkers | Incorporation into larger molecules to provide spatial separation between functional domains. sigmaaldrich.com | Optimizes molecular conformation and interaction. | Peptide synthesis, complex molecule assembly. |

Integration into High-Throughput Synthesis Platforms and Automated Systems

The demand for rapid synthesis and screening of new chemical entities has driven the integration of versatile building blocks like Mono-Fmoc ethylenediamine hydrochloride into automated platforms. The Fmoc protecting group is central to many solid-phase peptide synthesis (SPPS) protocols, which are frequently automated. nih.gov

Microwave-assisted automated synthesis, for instance, has been shown to be a fast and efficient method for the assembly of PNA oligomers using Fmoc-protected monomers. nih.gov Automation allows for precise control over coupling conditions and deprotection steps, significantly reducing synthesis time and improving reproducibility compared to manual methods. nih.gov The compatibility of Fmoc-protected reagents with various solid supports and automated synthesizers makes them ideal for high-throughput applications. nih.gov

Recent advancements focus on creating fully automated processes, from the initial coupling of Fmoc-protected amino acids to the final cleavage of the desired product, minimizing the need for manual intervention and purification steps. nih.gov

Table 2: Comparison of Synthesis Platforms for Fmoc-Protected Compounds

| Parameter | Manual Synthesis | Automated Microwave-Assisted Synthesis |

|---|---|---|

| Speed | Slower, dependent on manual operations. | Faster reaction times due to microwave heating. nih.gov |

| Efficiency | Variable, operator-dependent. | High efficiency and coupling yields. nih.gov |

| Reproducibility | Lower, prone to human error. | High, due to precise control of parameters. nih.gov |

| Scalability | Suitable for small to medium scale. | Adaptable for various scales, facilitating rapid library generation. |

| Application | Basic research, small-scale synthesis. | High-throughput screening, structure-activity relationship studies. nih.govnih.gov |

Advancements in Green Chemistry Approaches for Synthesis and Utilization

The principles of green chemistry are increasingly being applied to the synthesis and use of chemical reagents to reduce environmental impact. unife.it Research in this area for Fmoc-protected compounds focuses on minimizing the use of hazardous solvents and reagents. peptide.com

One significant advancement is the use of aqueous media for the Fmoc protection of amines. rsc.org Water is an environmentally benign solvent, and performing reactions in aqueous systems can eliminate the need for volatile and often toxic organic solvents. researchgate.net Catalyst-free methods, sometimes assisted by ultrasound irradiation, have been developed for the N-Fmoc protection of amines, offering a simple, efficient, and eco-sustainable protocol. scielo.br These methods proceed quickly, result in high yields, and simplify product isolation. scielo.brnih.gov

Table 3: Green Chemistry Strategies for Fmoc-Protection

| Strategy | Description | Advantages |

|---|---|---|

| Aqueous Media | Using water as the primary solvent instead of organic solvents. rsc.org | Environmentally friendly, safe, economical, and can enhance reactivity/selectivity. researchgate.net |

| Ultrasound Irradiation | Using sonochemistry to promote the reaction without a catalyst or solvent. scielo.br | Fast reaction times, high yields, simple procedure, reduced side products. scielo.br |

| Solvent Reduction | Implementing protocols like in situ Fmoc removal to minimize washing steps. peptide.com | Drastically reduces solvent waste, improves process efficiency. peptide.com |

| Agro-Waste Solvents | Utilizing media derived from natural sources, like lemon fruit shell ash, for reactions. nih.gov | Utilizes renewable resources, avoids chemical bases, environmentally benign. nih.gov |

Emerging Applications in Functional Materials Science and Catalysis

While primarily known for its role in peptide and oligonucleotide synthesis, the structural features of Mono-Fmoc ethylenediamine hydrochloride open up potential applications in materials science and catalysis. The presence of a reactive primary amine allows it to be grafted onto surfaces or incorporated into polymer chains.

In functional materials science, there is a growing interest in creating surfaces with specific properties, such as protein resistance for biomedical devices and membranes. nih.gov Using combinatorial methods, new amide monomers can be synthesized and grafted onto surfaces. nih.gov The diamine structure of Mono-Fmoc ethylenediamine hydrochloride makes it a candidate for creating such functional surfaces. After coupling to a surface, the Fmoc group can be removed to expose a primary amine, which can then be further functionalized to create complex, tailored surface chemistries.

The ordered and repetitive nature of molecules built using Fmoc-protected building blocks also suggests potential in developing self-assembling materials and novel catalysts where precise spatial arrangement of functional groups is critical.

Strategic Design in Multimeric Conjugate Development and Biopharmaceutical Research

Mono-Fmoc ethylenediamine hydrochloride and similar bifunctional linkers are instrumental in this strategy. They can be incorporated into peptide scaffolds to create specific attachment points for therapeutic molecules, such as small interfering RNAs (siRNAs). nih.govnih.gov For example, researchers have engineered versatile peptide branching units capable of linking multiple siRNAs together. nih.gov These multimeric constructs can then be attached to a targeting moiety, such as GalNAc for liver-specific delivery, to enhance therapeutic efficacy. nih.gov

This strategic design allows for precise control over the ratio of the therapeutic agent to the targeting ligand, which can be crucial for optimizing performance and minimizing potential toxicity. nih.gov The investigation of diverse multimeric designs using flexible linkers is a promising pathway to address ongoing challenges in drug delivery. nih.gov

Table 4: Design Elements of Multimeric Conjugates

| Design Element | Role of Linker (e.g., Mono-Fmoc Ethylenediamine) | Therapeutic Advantage |

|---|---|---|

| Scaffold Assembly | Provides a reactive handle for sequential addition to a central scaffold. | Allows for the creation of defined, branched architectures. nih.gov |

| Oligonucleotide Attachment | Acts as the spacer to which multiple oligonucleotides (e.g., siRNA) are conjugated. | Enhances tissue retention and can enable simultaneous targeting of multiple genes. nih.govnih.gov |

| Control of Stoichiometry | Enables precise control over the number of therapeutic agents per targeting ligand. | Optimizes drug activity and biodistribution while potentially reducing toxicity. nih.gov |

| Functionalization | The terminal amine can be used to attach other functional units, like endosomal escape domains. | Improves the intracellular delivery and efficacy of the therapeutic agent. nih.gov |

Q & A

Q. How is Mono-Fmoc ethylene diamine hydrochloride synthesized and purified in academic research?

Methodological Answer: The synthesis typically involves coupling reactions using carbodiimide reagents. For example, N-Boc ethylene diamine is coupled to a carboxylic acid derivative via EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) activation, yielding intermediates like compound 3 in 55% yield after purification by preparative thin-layer chromatography (PTLC) . Excess ethylene diamine is removed using a PS-benzaldehyde resin. Subsequent Boc deprotection with 2M HCl in 1,4-dioxane provides the amine hydrochloride salt (quantitative yield), which is directly used in downstream couplings (e.g., with BODIPY fluorophores) .

Q. What analytical methods are used to confirm the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (500–600 MHz) are critical for structural confirmation. Chemical shifts are referenced against TMS (δ = 0.00 ppm) or solvent signals (e.g., DMSO-d6 at δ = 2.50 ppm) .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with C18 columns (solvent A: H₂O/0.1% TFA; solvent B: CH₃CN/0.1% TFA) ensures purity, with retention times compared to standards .

- Mass Spectrometry: High-resolution electrospray ionization (ESI-MS) confirms molecular weight (e.g., expected [M+H]⁺ for C₁₇H₁₉ClN₂O₂: 335.12 g/mol) .

Q. What are common applications of this compound in peptide and probe synthesis?

Methodological Answer: The compound serves as a key intermediate in:

- Fluorescent Ligand Synthesis: Coupling with BODIPY-630/650-X for Förster resonance energy transfer (FRET)-based assays targeting transporters like ABCG2 .

- Radioligand Development: Incorporation into tumor-targeting probes for fibroblast activation protein (FAP)-guided therapies .

- Solid-Phase Peptide Synthesis (SPPS): Used in Wang resin-based protocols for constructing supramolecular assemblies .

Advanced Research Questions

Q. How can coupling efficiency with carboxylic acids be optimized in synthesis protocols?

Methodological Answer:

- Reagent Selection: Use EDC·HCl with HOBt (hydroxybenzotriazole) or NMM (N-methylmorpholine) to minimize racemization and improve yields .

- Solvent Optimization: DMF or DCM enhances solubility of hydrophobic intermediates.

- Stoichiometric Ratios: A 1.2–1.5 molar excess of the carboxylic acid component ensures complete coupling, as seen in Ko143 derivative synthesis (55–69% yield) .

Q. How should researchers address stability issues during storage and handling?

Methodological Answer:

- Storage Conditions: Store as a hydrochloride salt under nitrogen or argon at –20°C to prevent oxidation or moisture absorption .

- Degradation Monitoring: Regular NMR and HPLC checks detect hydrolysis of the Fmoc group or amine oxidation.

- Inert Atmosphere Handling: Conduct reactions under nitrogen to avoid side reactions with atmospheric CO₂ or O₂ .

Q. How can discrepancies in reported molecular weights and formulas be resolved?

Methodological Answer: Discrepancies arise from variations in salt forms (e.g., hydrochloride vs. free base) and hydration states. For example:

- C₂₀H₂₄N₂O₂·xHCl (free base MW 324.42) vs. C₁₇H₁₉ClN₂O₂ (MW 335.12) .

- Analytical Confirmation: Use ESI-MS and elemental analysis to validate the correct formula. For instance, HRMS of the hydrochloride salt should match [M+H]⁺ = 335.12 .

Data Contradictions and Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.